Carperitide acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C129H207N45O41S3 |

|---|---|

分子量 |

3140.5 g/mol |

IUPAC 名称 |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C127H203N45O39S3.C2H4O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;1-2(3)4/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);1H3,(H,3,4)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-;/m0./s1 |

InChI 键 |

NYSSIVMKYRVLPL-SYGLLGJNSA-N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O |

规范 SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Carperitide Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (α-hANP), is a key therapeutic agent in the management of acute heart failure.[1][2] Its multifaceted mechanism of action, centered on the activation of the natriuretic peptide system, offers significant hemodynamic and renal benefits. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its molecular interactions, signaling pathways, and physiological effects. The information is presented with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Molecular Mechanism of Action

This compound exerts its effects by mimicking the endogenous actions of atrial natriuretic peptide (ANP). The core of its mechanism involves binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase.[3][4] This interaction initiates a signaling cascade that is central to the therapeutic effects of the drug.

Binding to Natriuretic Peptide Receptor-A (NPR-A)

Activation of Particulate Guanylate Cyclase and cGMP Production

The activation of the intracellular guanylate cyclase domain of NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5] This elevation of intracellular cGMP is the pivotal second messenger signal that mediates the downstream physiological effects of carperitide. The enzymatic activity of particulate guanylate cyclase can be quantified in laboratory settings to assess the direct impact of carperitide on its primary molecular target.

Signaling Pathway

The binding of carperitide to NPR-A and the subsequent production of cGMP initiates a well-defined signaling pathway that ultimately leads to the relaxation of vascular smooth muscle and other physiological responses.

Physiological Effects

The increase in intracellular cGMP triggered by carperitide leads to a cascade of physiological effects that are beneficial in the context of acute heart failure. These effects primarily involve the cardiovascular and renal systems.

Vasodilation

One of the most prominent effects of carperitide is vasodilation, which results from the cGMP-mediated relaxation of vascular smooth muscle cells.[1] This leads to a reduction in both preload and afterload on the heart.

-

Arterial Dilation: Reduces systemic vascular resistance (afterload), making it easier for the heart to pump blood.

-

Venous Dilation: Increases venous capacitance, which reduces the volume of blood returning to the heart (preload).

This combined effect on preload and afterload helps to alleviate cardiac workload and improve hemodynamic parameters in patients with heart failure.

Natriuresis and Diuresis

Carperitide enhances the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[1] This is achieved through several mechanisms:

-

Increased Glomerular Filtration Rate (GFR): Carperitide dilates the afferent arterioles and constricts the efferent arterioles of the glomeruli, increasing the pressure gradient for filtration.

-

Inhibition of Sodium Reabsorption: It directly inhibits sodium reabsorption in the renal tubules.

The diuretic and natriuretic effects of carperitide help to reduce fluid overload, a common and debilitating symptom of heart failure.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Carperitide has been shown to suppress the RAAS, a neurohormonal system that is often overactivated in heart failure and contributes to its pathophysiology.[5][6] It achieves this by:

-

Inhibiting Renin Secretion: This leads to reduced production of angiotensin II, a potent vasoconstrictor.

-

Inhibiting Aldosterone Secretion: This reduces sodium and water retention by the kidneys.

By counteracting the detrimental effects of the RAAS, carperitide helps to break the vicious cycle of neurohormonal activation in heart failure.

Quantitative Data Summary

The following tables summarize the available quantitative data related to the mechanism of action of this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) of hANP | 0.46 nM | Rat Glomeruli | [4] |

| Clinical Dosing in Acute Heart Failure | Dosage Range | Reference |

| Low-dose infusion | 0.01 - 0.05 µg/kg/min | [7] |

| Standard infusion | 0.025 - 0.05 µg/kg/min | [8] |

| Median infusion rate in a large registry | 0.085 µg/kg/min | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

NPR-A Binding Assay

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. [Hemodynamic and neurohumoral effects of carperitide (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of ANP receptor-mediated cGMP accumulation by atrial natriuretic peptides and vasopressin in A10 vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanylate cyclase: assay and properties of the particulate and supernatant enzymes in mouse parotid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Carperitide acetate cGMP signaling pathway

An In-depth Technical Guide to the Carperitide Acetate cGMP Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide hormone identical to the endogenous ANP produced by atrial myocytes.[1][2] It is a critical regulator of cardiovascular homeostasis, exerting its effects on blood pressure, volume, and sodium balance.[1][3] Clinically, carperitide is utilized primarily for the treatment of acute decompensated heart failure (ADHF), where it provides rapid hemodynamic improvement and symptomatic relief through its vasodilatory, diuretic, and natriuretic actions.[3][4] The therapeutic effects of carperitide are mediated through the activation of the natriuretic peptide receptor-A (NPR-A) and the subsequent production of the second messenger, cyclic guanosine monophosphate (cGMP).[1][5] This guide provides a detailed examination of this core signaling pathway, quantitative pharmacological data, and relevant experimental methodologies.

The Core Signaling Pathway: From Receptor to Physiological Response

The mechanism of action for carperitide revolves around the activation of a transmembrane receptor with intrinsic enzymatic activity, leading to a cascade of intracellular events.[1]

2.1 Receptor Binding and Guanylate Cyclase Activation Carperitide initiates its action by binding to the extracellular domain of the Natriuretic Peptide Receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[1][6] NPR-A is a particulate guanylate cyclase (pGC) found on the surface of target cells in vascular smooth muscle, endothelium, kidneys, and adrenal glands.[1][7] This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[1][8]

2.2 cGMP Synthesis and Downstream Effector Activation The activated guanylate cyclase domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][9] The resulting elevation in intracellular cGMP concentration serves as the pivotal second messenger signal. The primary downstream effector of cGMP is cGMP-dependent protein kinase G (PKG).[1][9] Other cGMP targets include cGMP-gated ion channels and cGMP-regulated phosphodiesterases (PDEs), which are responsible for degrading cyclic nucleotides.[7][9]

2.3 Physiological Consequences of Pathway Activation Activation of PKG by cGMP triggers the phosphorylation of numerous target proteins within the cell, culminating in several key physiological effects:[1][9]

-

Vasodilation: In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium (Ca²⁺) concentrations and desensitization of the contractile machinery to Ca²⁺. This results in smooth muscle relaxation, vasodilation of arteries and veins, and a subsequent reduction in both cardiac preload and afterload.[1][10]

-

Natriuresis and Diuresis: In the kidneys, carperitide increases renal blood flow and glomerular filtration rate. It acts on the renal tubules to inhibit sodium reabsorption, leading to increased sodium (natriuresis) and water (diuresis) excretion.[1]

-

Neurohormonal Inhibition: The pathway suppresses the Renin-Angiotensin-Aldosterone System (RAAS) by inhibiting renin and aldosterone secretion.[1][11] This action further contributes to vasodilation and a reduction in sodium and water retention. Carperitide also has an inhibitory effect on the sympathetic nervous system.[1][5]

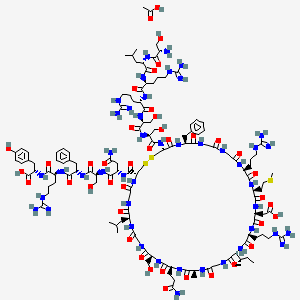

Below is a diagram illustrating the core signaling cascade.

References

- 1. What is the mechanism of Carperitide? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Carperitide used for? [synapse.patsnap.com]

- 4. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cusabio.com [cusabio.com]

- 10. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Carperitide Acetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Synthetic Atrial Natriuretic Peptide

Introduction

Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide that is identical to the endogenous human atrial natriuretic peptide.[1][2][3] It is a potent vasodilator, diuretic, and natriuretic agent that plays a crucial role in the regulation of cardiovascular and renal homeostasis.[4] Primarily utilized in Japan for the treatment of acute decompensated heart failure (ADHF), carperitide exerts its effects through a well-defined signaling pathway, leading to a reduction in cardiac preload and afterload.[4][5] This technical guide provides a comprehensive overview of carperitide acetate, focusing on its core pharmacology, experimental evaluation, and clinical application for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

Carperitide's mechanism of action is initiated by its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase receptor located on the surface of target cells in various tissues, including the vascular endothelium, smooth muscle, kidneys, and adrenal glands.[4][6] This ligand-receptor interaction triggers a conformational change in the NPR-A receptor, activating its intracellular guanylate cyclase domain.[6]

The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[4][6] The subsequent elevation in intracellular cGMP levels orchestrates a cascade of downstream effects that collectively contribute to the therapeutic actions of carperitide.[6]

The primary downstream effector of cGMP is cGMP-dependent protein kinase G (PKG).[6] PKG phosphorylates multiple target proteins within the cell, leading to:

-

Vasodilation: In vascular smooth muscle cells, PKG activation leads to the relaxation of the muscle fibers, resulting in vasodilation. This reduces both systemic vascular resistance (afterload) and venous return to the heart (preload).[4][6]

-

Natriuresis and Diuresis: In the kidneys, carperitide increases renal blood flow and the glomerular filtration rate. It also acts on the renal tubules to inhibit sodium reabsorption, leading to increased sodium (natriuresis) and water (diuresis) excretion.[4]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin and aldosterone, counteracting the vasoconstrictive and sodium-retaining effects of this system.[5]

-

Inhibition of the Sympathetic Nervous System: Carperitide has been shown to reduce sympathetic outflow, further contributing to its vasodilatory and cardioprotective effects.[5]

Pharmacokinetics

Understanding the pharmacokinetic profile of carperitide is essential for its optimal therapeutic use.

| Parameter | Value | Reference |

| Half-life (t½) | Approximately 3 minutes | [7] |

| Volume of Distribution (Vd) | Data not consistently reported | |

| Clearance | Rapidly cleared from circulation | [1] |

| Metabolism | Primarily through enzymatic degradation by neutral endopeptidase (NEP) and receptor-mediated clearance. | [8] |

| Elimination | Renal excretion is a minor route of elimination for the intact peptide. | [1] |

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies investigating the effects of carperitide.

Table 1: Hemodynamic Effects of Carperitide in Acute Heart Failure

| Parameter | Dosage | Change from Baseline | Study Population | Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) | 0.1 - 0.2 µg/kg/min | Decreased | Post-cardiovascular surgery patients | [9] |

| Systemic Vascular Resistance (SVR) | 0.1 - 0.2 µg/kg/min | Decreased | Post-cardiovascular surgery patients | [9] |

| Cardiac Index (CI) | 0.1 - 0.2 µg/kg/min | Increased | Post-cardiovascular surgery patients | [9] |

| Mean Pulmonary Arterial Pressure (PA) | 0.1 - 0.2 µg/kg/min | Decreased | Post-cardiovascular surgery patients | [9] |

| Central Venous Pressure (CVP) | 0.1 - 0.2 µg/kg/min | Decreased | Post-cardiovascular surgery patients | [9] |

Table 2: Clinical Outcomes from a Meta-Analysis of Carperitide in Heart Failure

| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | Heterogeneity (I²) | Reference |

| All-Cause Mortality | 1.02 | 0.63 - 1.66 | 66% | [6] |

| Hospitalization due to Heart Failure | 0.98 | 0.85 - 1.14 | 0% | [6] |

| Composite of Hospitalization and Death | 0.98 | 0.85 - 1.14 | 75% | [6] |

Table 3: Dose-Dependent Effects on Mortality in Acute Decompensated Heart Failure

| Treatment Group | Dosage | Hazard Ratio (vs. No Carperitide) for Cardiovascular Mortality | p-value | Reference |

| Very Low-Dose Carperitide (VLD-ANP) | <0.02 µg/kg/min | Not significantly different | - | [10] |

| Low-Dose Carperitide (LD-ANP) | ≥0.02 µg/kg/min | 0.696 | 0.020 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to characterize carperitide.

Measurement of cGMP Levels by Enzyme Immunoassay (EIA)

This protocol outlines the general steps for quantifying cGMP levels in cell lysates or plasma samples.

Materials:

-

cGMP EIA Kit (commercially available)

-

Cell lysates or plasma samples

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates or plasma samples according to the EIA kit's instructions. This may involve acidification to inhibit phosphodiesterase activity.

-

Standard Curve Preparation: Prepare a series of cGMP standards with known concentrations as provided in the kit.

-

Assay Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the cGMP-alkaline phosphatase conjugate to each well (except blanks).

-

Add the anti-cGMP antibody to each well (except blanks and non-specific binding wells).

-

Incubate the plate at room temperature for the time specified in the kit instructions (e.g., 2 hours) to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

In Vitro Vascular Smooth Muscle Relaxation Assay

This protocol describes a method to assess the vasodilatory effect of carperitide on isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., from rat aorta)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution

-

Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)

-

This compound solutions of varying concentrations

Procedure:

-

Tissue Preparation: Isolate arterial segments and cut them into rings. Mount the rings in an organ bath filled with oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

-

Contraction: Induce a sustained contraction of the arterial rings using a vasoconstrictor agent.

-

Dose-Response Curve Generation: Once a stable contraction is achieved, cumulatively add increasing concentrations of carperitide to the organ bath.

-

Measurement: Record the changes in isometric tension using a force transducer. Relaxation is expressed as a percentage of the pre-induced contraction.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the carperitide concentration to generate a dose-response curve and determine the EC₅₀ value.

Canine Model of Acute Heart Failure

This protocol outlines a method for inducing acute heart failure in a canine model to study the in vivo effects of carperitide.

Materials:

-

Adult mongrel dogs

-

Anesthesia and surgical equipment

-

Microspheres for coronary embolization

-

Hemodynamic monitoring equipment (e.g., Swan-Ganz catheter)

Procedure:

-

Animal Preparation: Anesthetize the dogs and perform a thoracotomy to expose the heart.

-

Instrumentation: Insert catheters for hemodynamic monitoring, including measurement of left ventricular pressure, cardiac output, and pulmonary artery pressure.

-

Induction of Heart Failure: Induce acute heart failure by multiple sequential intracoronary embolizations with microspheres. Embolizations are typically performed until a significant reduction in left ventricular ejection fraction is achieved.

-

Carperitide Administration: Once a stable heart failure state is established, administer carperitide via intravenous infusion at desired doses.

-

Hemodynamic Monitoring: Continuously monitor hemodynamic parameters before, during, and after carperitide infusion.

-

Data Collection and Analysis: Collect and analyze hemodynamic data to assess the effects of carperitide on cardiac function.

Mandatory Visualizations

Experimental Workflow for In Vitro Vascular Relaxation Assay

Logical Relationship of Carperitide's Therapeutic Effects

Conclusion

This compound is a well-characterized natriuretic peptide with a clear mechanism of action mediated through the NPR-A/cGMP signaling pathway. Its potent vasodilatory, diuretic, and natriuretic properties make it a therapeutic option for the management of acute decompensated heart failure. However, clinical trial data on its long-term efficacy and safety have yielded mixed results, highlighting the need for further research to define its optimal role in cardiovascular therapy. This technical guide provides a foundational understanding of carperitide for researchers and drug development professionals, offering insights into its pharmacological profile and the experimental methodologies used for its evaluation. Continued investigation into the nuanced effects of carperitide and patient stratification strategies will be crucial in maximizing its therapeutic potential.

References

- 1. Effects of continuous venovenous hemofiltration on the pharmacology of carperitide, a recombinant human atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marked and prompt hemodynamic improvement by carperitide in refractory congestive heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predictors of a Good Diuretic Response and Administration Methods for Carperitide in Patients With Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Carperitide used for? [synapse.patsnap.com]

- 5. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiovascular and renal effects of carperitide and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carperitide Acetate and its Inhibition of Endothelin-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carperitide acetate, a synthetic analog of atrial natriuretic peptide (ANP), and its inhibitory effects on the potent vasoconstrictor, endothelin-1 (ET-1). This document details the underlying signaling pathways, presents quantitative data from key experimental studies, and outlines the methodologies used in this research.

Introduction

This compound is a 28-amino acid peptide that mirrors the physiological activities of endogenous ANP.[1] It is primarily recognized for its vasodilatory, diuretic, and natriuretic properties, making it a therapeutic agent in the management of acute heart failure.[2] A crucial aspect of its mechanism of action is the inhibition of the renin-angiotensin-aldosterone system (RAAS) and its antagonistic relationship with endothelin-1.[3]

Endothelin-1 is a potent vasoconstrictor peptide produced by vascular endothelial cells and is implicated in the pathophysiology of various cardiovascular diseases.[4] The interaction between the ANP/cAMP pathway and the ET-1 system presents a significant area of interest for therapeutic intervention. This guide delves into the specifics of this interaction, providing a foundational resource for researchers in cardiovascular pharmacology and drug development.

Signaling Pathways

This compound Signaling Pathway

Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, a second messenger, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells, leading to vasodilation.[2]

Endothelin-1 Signaling Pathway

Endothelin-1 (ET-1) is synthesized as a precursor, preproendothelin-1, which is cleaved to big endothelin-1 and finally to the active ET-1.[4] ET-1 exerts its effects by binding to two G protein-coupled receptors: ET-A and ET-B.[4] In vascular smooth muscle cells, binding to ET-A and ET-B receptors activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This triggers the release of intracellular calcium and activation of protein kinase C (PKC), resulting in potent vasoconstriction.[5][6]

Carperitide-Mediated Inhibition of Endothelin-1

Carperitide, acting through the ANP receptor, has been demonstrated to inhibit the secretion of endothelin-1 from endothelial cells in a dose-dependent manner.[1] This inhibitory effect is mediated by the increase in intracellular cGMP, which interferes with the signaling cascade that leads to ET-1 synthesis and release.[7] Specifically, ANP and its analogs have been shown to inhibit angiotensin II (Ang II) and thrombin-stimulated ET-1 secretion.[8]

Quantitative Data

The following tables summarize quantitative data from key studies investigating the inhibitory effect of ANP (carperitide) on endothelin-1 secretion.

Table 1: Effect of ANP on Angiotensin II-Stimulated Endothelin-1 Secretion in Cultured Human Umbilical Vein Endothelial Cells

| Treatment | Immunoreactive Endothelin-1 (pg/ml) |

| Control | 18.2 ± 1.5 |

| Angiotensin II (10⁻⁷ M) | 45.3 ± 3.8 |

| Angiotensin II (10⁻⁷ M) + ANP (10⁻⁹ M) | 35.1 ± 3.1 |

| Angiotensin II (10⁻⁷ M) + ANP (10⁻⁸ M) | 28.7 ± 2.9 |

| Angiotensin II (10⁻⁷ M) + ANP (10⁻⁷ M) | 21.5 ± 2.2 |

Data adapted from Kohno M, et al. J Clin Invest. 1991.[8]

Table 2: Effect of ANP on Thrombin-Stimulated Endothelin-1 Secretion in Cultured Human Umbilical Vein Endothelial Cells

| Treatment | Immunoreactive Endothelin-1 (pg/ml) |

| Control | 19.1 ± 1.6 |

| Thrombin (10 U/ml) | 52.4 ± 4.5 |

| Thrombin (10 U/ml) + ANP (10⁻⁹ M) | 40.8 ± 3.7 |

| Thrombin (10 U/ml) + ANP (10⁻⁸ M) | 31.5 ± 3.0 |

| Thrombin (10 U/ml) + ANP (10⁻⁷ M) | 24.6 ± 2.5 |

Data adapted from Kohno M, et al. J Clin Invest. 1991.[8]

Table 3: Effect of ANP on Cellular cGMP Levels in Cultured Human Umbilical Vein Endothelial Cells

| Treatment | cGMP (pmol/well) |

| Control | 0.21 ± 0.03 |

| ANP (10⁻⁹ M) | 0.89 ± 0.11 |

| ANP (10⁻⁸ M) | 2.45 ± 0.28 |

| ANP (10⁻⁷ M) | 5.12 ± 0.54 |

Data adapted from Kohno M, et al. J Clin Invest. 1991.[8]

Experimental Protocols

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

A widely used in vitro model for studying endothelial cell function is the primary culture of HUVECs.

Protocol:

-

Isolation: Endothelial cells are isolated from human umbilical veins by collagenase digestion.

-

Seeding: The isolated cells are seeded onto culture flasks or plates pre-coated with an extracellular matrix protein such as gelatin or fibronectin.

-

Culture Medium: Cells are maintained in a specialized endothelial cell growth medium, typically Medium 199 (M199) or Endothelial Cell Basal Medium (EBM), supplemented with fetal bovine serum (FBS), growth factors (e.g., bFGF, EGF), and antibiotics.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Confluent monolayers are passaged using trypsin-EDTA solution. Experiments are typically performed on cells from early passages (1-4) to maintain their primary characteristics.

Measurement of Immunoreactive Endothelin-1

The concentration of ET-1 in cell culture supernatants or plasma is typically quantified using a radioimmunoassay (RIA).

Protocol:

-

Sample Collection: Conditioned medium from cell cultures or plasma samples are collected.

-

Extraction (for plasma): ET-1 is extracted from plasma using Sep-Pak C18 cartridges to remove interfering substances.

-

Assay Setup:

-

A standard curve is prepared using known concentrations of synthetic ET-1.

-

Samples, standards, and controls are incubated with a specific primary antibody against ET-1.

-

A radiolabeled tracer (e.g., ¹²⁵I-ET-1) is added to the mixture. This tracer competes with the unlabeled ET-1 in the sample for binding to the primary antibody.

-

-

Incubation: The mixture is incubated, typically for 24-48 hours at 4°C, to allow for competitive binding to reach equilibrium.

-

Separation: A secondary antibody (e.g., goat anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes. The mixture is then centrifuged to pellet the bound fraction.

-

Counting: The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

-

Calculation: The concentration of ET-1 in the samples is determined by comparing the radioactivity of the samples to the standard curve.

Conclusion

The inhibitory effect of this compound on endothelin-1 secretion is a key component of its therapeutic action, contributing to its vasodilatory and cardioprotective properties. The interplay between the cGMP-mediated pathway activated by carperitide and the signaling cascades that regulate ET-1 production in endothelial cells offers a valuable target for the development of novel cardiovascular therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to further explore this important physiological interaction.

References

- 1. Atrial natriuretic peptide down-regulates neutrophil recruitment on inflamed endothelium by reducing cell deformability and resistance to detachment force - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioimmunoassay for endothelin and immunoreactive endothelin in culture medium of bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of aldosterone and endothelin-1 by carperitide was attenuated with more than 1 week of infusion in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low doses of endothelin-1 inhibit atrial natriuretic peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Natriuretic peptides inhibit angiotensin II-induced proliferation of rat cardiac fibroblasts by blocking endothelin-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition by atrial and brain natriuretic peptides of endothelin-1 secretion after stimulation with angiotensin II and thrombin of cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

Whitepaper: Carperitide Acetate and its Suppressive Action on the Renin-Angiotensin-Aldosterone System

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carperitide acetate, a synthetic analogue of human atrial natriuretic peptide (ANP), plays a critical role in managing acute decompensated heart failure (ADHF) by inducing vasodilation, natriuresis, and diuresis.[1][2] A key component of its multifaceted mechanism is the significant suppression of the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade in cardiovascular and renal regulation.[1][3] This document provides a detailed technical overview of the mechanisms by which carperitide modulates the RAAS, presents quantitative data from clinical investigations, outlines relevant experimental protocols for assessing these effects, and illustrates the core signaling pathways.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a pivotal regulator of blood pressure, fluid volume, and electrolyte balance.[4][5] Its overactivation is a hallmark of cardiovascular diseases like heart failure, leading to pathological vasoconstriction, sodium and water retention, and cardiac and vascular remodeling.[5][6] Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a 28-amino acid peptide hormone that counteracts the effects of an overactive RAAS.[2][7] It is synthesized and released by atrial myocytes in response to atrial wall distension and increased blood volume.[3] By targeting the RAAS, carperitide offers a therapeutic pathway to alleviate cardiac preload and afterload, thereby improving hemodynamic stability in patients with heart failure.[1][8]

Mechanism of Action: From Receptor to RAAS Suppression

Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which is prevalent on the surface of vascular, renal, and adrenal cells.[3] This binding activates the receptor's intrinsic guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent rise in intracellular cGMP concentration activates protein kinase G (PKG), which orchestrates the primary physiological responses.[3]

These responses include:

-

Vasodilation: Relaxation of vascular smooth muscle, reducing systemic vascular resistance and blood pressure.[3]

-

Natriuresis and Diuresis: Inhibition of sodium reabsorption in the renal tubules, promoting sodium and water excretion.[3]

-

Inhibition of the RAAS: Direct and indirect suppression of renin and aldosterone secretion.[3][8]

Caption: Carperitide's primary mechanism of action.

Carperitide's suppression of the RAAS is a direct consequence of this signaling pathway. It inhibits the secretion of renin, which is the rate-limiting step of the RAAS cascade, and also directly impedes the synthesis and release of aldosterone from the adrenal cortex.[3][9][10] This dual-level inhibition prevents the production of the potent vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone, amplifying carperitide's beneficial hemodynamic effects.[3]

Caption: Carperitide's inhibitory intersection with the RAAS pathway.

Quantitative Effects on RAAS Components

Clinical studies have quantified the suppressive effects of carperitide on key components of the RAAS, particularly aldosterone. The duration of infusion appears to influence the sustainability of this suppression.

| Study | Patient Population | Carperitide Dosage | RAAS Component | Key Quantitative Findings |

| Ishikawa C, et al. (2005)[11] | 42 patients with chronic congestive heart failure (CHF) | Infusion for >2 days until symptomatic improvement | Aldosterone (ALD), Endothelin-1 (ET-1) | Short-term (<7 days): ALD levels significantly increased after stopping carperitide, indicating effective suppression during infusion. Long-term (>7 days): ALD levels did not change after stopping, suggesting attenuation of the suppressive effect, possibly due to receptor downregulation. |

| Yamaji M, et al. (2009)[12] | 47 patients with acute decompensated heart failure (ADHF) | Infusion for 7 days | Aldosterone | A higher baseline plasma aldosterone level was a significant independent predictor of a greater percentage increase in adiponectin levels after carperitide treatment (P=0.04). This suggests a strong interaction between carperitide's effects and the baseline RAAS activation state. |

| Richards AM, et al. (1988)[9] | Normal human volunteers | 2 pmol/kg/minute for two hours | Plasma Renin | Low doses of ANP halved plasma renin compared with placebo (18-19 µU/ml vs. 36 µU/ml, p < 0.001), demonstrating potent renin suppression. |

| Atarashi K, et al. (1985)[10] | In vivo rat model | Infusion | Aldosterone | Atriopeptin (an ANP) infusion significantly inhibited the aldosterone response to angiotensin II stimulation, independent of changes in plasma renin activity or potassium. |

Experimental Protocols

The assessment of carperitide's effect on the RAAS requires precise and standardized laboratory methods.

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is typically measured by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.

-

Sample Collection and Handling:

-

Collect whole blood in an EDTA (purple top) tube.

-

To prevent in vitro cryoactivation of prorenin into renin, samples should be kept at room temperature and centrifuged without chilling.[13] Plasma should be separated from cells within 60 minutes.[14]

-

The patient should be ambulatory for at least 30 minutes before a mid-morning blood draw, followed by 5-15 minutes of sitting.[15]

-

-

Assay Principle (Radioimmunoassay - RIA):

-

Plasma samples are incubated at 37°C for a specified time (e.g., 1.5 hours) to allow renin to cleave angiotensinogen, generating angiotensin I.

-

The reaction is stopped, and the amount of generated angiotensin I is quantified using a competitive RIA.[16][17]

-

Known amounts of labeled angiotensin I (e.g., ¹²⁵I-angiotensin I) compete with the angiotensin I in the sample for binding to a limited number of anti-angiotensin I antibodies.[17]

-

The antibody-bound fraction is separated, and its radioactivity is measured. The concentration of angiotensin I in the sample is inversely proportional to the measured radioactivity.

-

-

Units: PRA is reported as the mass of angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/h).[16]

Measurement of Plasma Aldosterone

Aldosterone can be measured by immunoassay or mass spectrometry.

-

Sample Collection: The same EDTA plasma sample collected for PRA can be used for aldosterone measurement.[14]

-

Assay Principle (Radioimmunoassay - RIA):

-

A competitive binding assay similar to the one for PRA is used.[16]

-

Labeled aldosterone competes with sample aldosterone for binding to specific antibodies.

-

The concentration is determined by comparing the results to a standard curve.

-

-

Assay Principle (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

-

This method offers higher specificity and is increasingly used.[17]

-

Aldosterone is extracted from the plasma, separated from other molecules using liquid chromatography, and then ionized and fragmented.

-

The mass spectrometer detects and quantifies the specific fragments, providing a precise measurement of the aldosterone concentration.[17]

-

-

Units: pg/mL or pmol/L.[14]

Generalized Experimental Workflow

The following workflow illustrates a typical clinical study design to evaluate the effect of carperitide on the RAAS.

Caption: Generalized experimental workflow for assessing RAAS suppression.

Discussion and Clinical Implications

The evidence confirms that carperitide effectively suppresses the RAAS, primarily by inhibiting renin and aldosterone secretion.[3][9][10] This action contributes significantly to its therapeutic benefits in acute heart failure. However, the finding that the suppressive effect on aldosterone may diminish after one week of continuous infusion is a critical consideration for drug development and clinical practice.[11] This attenuation suggests potential receptor desensitization or downregulation, which could limit the long-term efficacy of continuous ANP-based therapies.[11]

Furthermore, while the physiological and neurohumoral benefits are clear, large-scale clinical trials have yielded mixed results regarding hard endpoints like mortality and rehospitalization, with some meta-analyses showing no significant improvement.[1][18] This discrepancy highlights the complexity of heart failure pathophysiology and suggests that targeting the RAAS through the natriuretic peptide pathway alone may not be sufficient to alter long-term outcomes in all patient populations.

For drug development professionals, these findings underscore the importance of investigating intermittent or varied dosing strategies to avoid receptor desensitization. Additionally, exploring combination therapies that pair carperitide with other RAAS inhibitors could yield synergistic effects, providing more sustained and potent neurohumoral blockade.

Conclusion

This compound is a potent suppressor of the renin-angiotensin-aldosterone system. Its mechanism, mediated by cGMP signaling, results in decreased secretion of both renin and aldosterone, contributing to favorable hemodynamic changes in patients with acute heart failure. While quantitative data confirm this suppressive effect, its long-term sustainability requires further investigation. Understanding the detailed protocols for measuring RAAS components and the nuances of carperitide's clinical effects is essential for researchers and clinicians aiming to optimize its use and develop next-generation therapies for cardiovascular disease.

References

- 1. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Carperitide? [synapse.patsnap.com]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Updates on the Renin–Angiotensin–Aldosterone System and the Cardiovascular Continuum [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [Effect of carperitide (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atrial natriuretic peptides and renin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of atrial peptides on aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of aldosterone and endothelin-1 by carperitide was attenuated with more than 1 week of infusion in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of carperitide on plasma adiponectin levels in acute decompensated heart failure patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbt.nhs.uk [nbt.nhs.uk]

- 15. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]

- 16. Aldosterone levels and renin activity [bio-protocol.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Carperitide Acetate: A Technical Guide to Structure, Function, and Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and diuretic agent. This document provides a comprehensive overview of its structure, mechanism of action, and function, with a focus on its application in the management of acute heart failure. Quantitative data from key clinical trials are summarized, and detailed experimental protocols are provided to facilitate further research and development. This guide also includes visualizations of the core signaling pathway and a representative clinical trial workflow to enhance understanding of its biological and clinical context.

Structure of this compound

Carperitide is a 28-amino acid polypeptide and a synthetic form of human atrial natriuretic peptide (α-hANP). The acetate salt form enhances its stability and solubility.

Amino Acid Sequence: H-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH. A disulfide bridge is formed between the cysteine residues at positions 7 and 23.

Chemical Formula: C₁₂₉H₂₀₇N₄₅O₄₁S₃

Molecular Weight: 3140.49 g/mol

Mechanism of Action and Function

Carperitide exerts its physiological effects by mimicking endogenous ANP. Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which is predominantly found on the surface of vascular smooth muscle cells and in the renal tubules.[1]

Upon binding to NPR-A, carperitide activates the intracellular guanylate cyclase domain of the receptor. This enzymatic activity catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration is the key second messenger that mediates the downstream effects of carperitide.

The physiological functions of carperitide, driven by elevated cGMP levels, include:

-

Vasodilation: Increased cGMP in vascular smooth muscle cells leads to their relaxation, resulting in arterial and venous dilation. This reduces both cardiac preload and afterload, thereby decreasing the workload on the heart.[2]

-

Natriuresis and Diuresis: In the kidneys, elevated cGMP levels promote the excretion of sodium (natriuresis) and water (diuresis). This reduction in blood volume further alleviates cardiac preload.[2]

-

Neurohormonal Antagonism: Carperitide suppresses the renin-angiotensin-aldosterone system (RAAS), a key neurohormonal pathway in the pathophysiology of heart failure.[3][4] This contributes to its beneficial effects on cardiac remodeling and function.

-

Inhibition of Endothelin-1 Secretion: Carperitide has been shown to inhibit the secretion of endothelin-1, a potent vasoconstrictor, in a dose-dependent manner.[4][5]

Signaling Pathway

The binding of carperitide to its receptor initiates a cascade of intracellular events, as depicted in the following diagram.

Quantitative Data from Clinical Studies

The clinical efficacy and safety of carperitide have been evaluated in various studies, primarily in patients with acute heart failure (AHF). The following tables summarize key quantitative findings from notable clinical trials.

Table 1: Hemodynamic Effects of Carperitide in AHF Patients

| Parameter | Study/Dosage | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Change | p-value |

| Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | PROTECT[2] (0.01-0.05 µg/kg/min) | 22.4 ± 5.8 | 15.6 ± 4.9 | -6.8 | <0.01 |

| Systolic Blood Pressure (SBP) (mmHg) | LASCAR-AHF[6][7] (0.02 µg/kg/min) | 130.4 ± 23.5 | 118.7 ± 19.8 | -11.7 | Not Reported |

| Right Atrial Pressure (RAP) (mmHg) | Animal Study[8] (0.1-1 µg/kg/min) | Not Reported | Not Reported | Decrease | Significant |

| Systemic Vascular Resistance (SVR) (dyn·s/cm⁵) | Animal Study[8] (0.1-1 µg/kg/min) | Not Reported | Not Reported | Decrease | Significant |

| Cardiac Output (CO) (L/min) | Animal Study[8] (0.1-1 µg/kg/min) | Not Reported | Not Reported | Increase | Significant |

Table 2: Renal Effects of Carperitide in AHF Patients

| Parameter | Study/Dosage | Carperitide Group | Control Group | p-value |

| Cumulative Urine Volume (72h, mL) | LASCAR-AHF[7] (0.02 µg/kg/min) | No significant difference | No significant difference | Not Significant |

| Change in Serum Creatinine (mg/dL) | PROTECT[2] (0.01-0.05 µg/kg/min) | No significant difference | No significant difference | Not Significant |

| Worsening Renal Function (%) | Retrospective Study[9] (0.01-0.05 µg/kg/min) | 7% | Not Applicable | Not Applicable |

Table 3: Clinical Outcomes with Carperitide in AHF Patients

| Outcome | Study | Carperitide Group | Control Group | Hazard Ratio (95% CI) / Risk Ratio (95% CI) | p-value |

| All-cause mortality | Meta-analysis[1] | - | - | RR: 1.02 (0.63-1.66) | Not Significant |

| Hospitalization due to heart failure | Meta-analysis[1] | - | - | RR: 0.98 (0.85-1.14) | Not Significant |

| Death and Rehospitalization (18 months) | PROTECT[2] | 11.5% | 34.8% | - | 0.0359 |

| In-hospital mortality | Propensity Score-Matched Analysis[10] | - | - | OR: 2.13 (1.17-3.85) | 0.013 |

| Cardiovascular mortality (1 year) | COOPERATE-HF-J[11][12] (Low-dose: ≥0.02 µg/kg/min) | Lower | Higher | HR: 0.696 (0.513–0.944) | 0.020 |

| All-cause mortality (1 year) | COOPERATE-HF-J[11][12] (Low-dose: ≥0.02 µg/kg/min) | Lower | Higher | HR: 0.791 (0.628–0.997) | 0.047 |

Note: The clinical outcomes of carperitide treatment, particularly regarding mortality, have shown conflicting results across different studies and require careful interpretation.

Experimental Protocols

This section provides an overview of the methodologies employed in key clinical trials investigating carperitide.

PROTECT Multicenter Randomized Controlled Study

-

Objective: To evaluate the effects of low-dose carperitide on the long-term prognosis of patients with acute decompensated heart failure (ADHF).[2]

-

Study Design: A multicenter, randomized, controlled study.[2]

-

Patient Population: 49 patients with ADHF.[2]

-

Intervention:

-

Primary Endpoints: A composite of death and rehospitalization for heart failure during an 18-month follow-up period.[2]

-

Key Assessments:

LASCAR-AHF Trial

-

Objective: To evaluate the efficacy of low-dose intravenous carperitide on the long-term clinical outcomes of patients with AHF.[6][7]

-

Patient Population: 247 patients hospitalized for AHF.[6][7]

-

Intervention:

-

Primary Endpoint: A composite of all-cause death and heart failure hospitalization within 2 years.[6][7]

-

Secondary Endpoints: Cumulative urine volume at 72 hours, change in the degree of dyspnea over 72 hours, and changes in plasma levels of BNP, cystatin C, renin, aldosterone, and catecholamines at 72 hours post-randomization.[7]

Experimental Workflow: A Representative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating carperitide in AHF patients.

Conclusion

This compound is a well-characterized synthetic natriuretic peptide with a clear mechanism of action that translates into significant hemodynamic and renal effects. Its role in the management of acute heart failure is supported by its ability to reduce cardiac preload and afterload. However, the impact of carperitide on long-term clinical outcomes, particularly mortality, remains a subject of ongoing research and debate, with different studies yielding conflicting results. Future investigations, potentially focusing on specific patient subpopulations and optimal dosing strategies, are warranted to further delineate its therapeutic niche. This technical guide provides a foundational understanding of carperitide for researchers and drug development professionals, aiming to support continued exploration of its clinical utility.

References

- 1. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predictors of a Good Diuretic Response and Administration Methods for Carperitide in Patients With Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predictors of Worsening Renal Function in Patients With Acute Decompensated Heart Failure Treated by Low-Dose Carperitide [jstage.jst.go.jp]

- 5. Effect of low-dose administration of carperitide for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. [Hemodynamic and neurohumoral effects of carperitide (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predictors of Worsening Renal Function in Patients With Acute Decompensated Heart Failure Treated by Low-Dose Carperitide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rationale and Design of Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rationale and Design of Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) | Semantic Scholar [semanticscholar.org]

The Cardiovascular Effects of Recombinant Human Atrial Natriuretic Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant human Atrial Natriuretic Peptide (ANP) is a synthetic form of the endogenous cardiac hormone that plays a crucial role in cardiovascular homeostasis.[1][2] Secreted by atrial cardiomyocytes in response to atrial wall stretching, ANP exerts a range of effects that collectively reduce blood volume and pressure.[1][2] This technical guide provides an in-depth overview of the cardiovascular effects of recombinant human ANP, with a focus on quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualization of key pathways and processes. Recombinant human ANP, known by non-proprietary names such as Carperitide and Anaritide, has been investigated and used for the treatment of conditions like acute heart failure.[1][3][4]

Mechanism of Action

The primary mechanism of action of ANP is mediated through its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[1][5] This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] The elevation of intracellular cGMP initiates a signaling cascade that results in various physiological responses.[5]

Signaling Pathway

The ANP signaling cascade is a critical pathway in cardiovascular regulation. The key steps are outlined in the diagram below.

Cardiovascular Effects: Quantitative Data

The administration of recombinant human ANP leads to significant and measurable changes in various cardiovascular parameters. The following tables summarize quantitative data from key studies.

Table 1: Hemodynamic Effects of Recombinant Human ANP in Heart Failure Patients

| Parameter | Dosage/Infusion Rate | Change from Baseline | Study Population | Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) | 1-hour infusion | -7.74 ± 5.95 mm Hg | Acute Decompensated Heart Failure | [7] |

| Pulmonary Capillary Wedge Pressure (PCWP) | Infusion | Significant reduction (SMD 2.07) | Acute Heart Failure | [8] |

| Cardiac Index | Infusion | Significant increase (SMD 1.79) | Acute Heart Failure | [8] |

| Systemic Vascular Resistance | Infusion | Reduction | Heart Failure | [6] |

| Mean Pulmonary Arterial Pressure | Infusion | Decrease | Cardiovascular Surgery Patients | [9] |

| Central Venous Pressure / Right Atrial Pressure | Infusion | Decrease | Cardiovascular Surgery Patients | [9] |

| Left Ventricular End-Diastolic Pressure | 0.2 microg/kg/min | -40% | Anesthetized Dogs (Ischemia model) | [10] |

| Left Ventricular Systolic Pressure | 0.2 microg/kg/min | -13% | Anesthetized Dogs (Ischemia model) | [10] |

Table 2: Effects of Recombinant Human ANP on Blood Pressure and Heart Rate

| Parameter | Dosage/Infusion Rate | Effect | Study Population | Reference |

| Mean Arterial Blood Pressure | 1-40 micrograms/min (cumulative) | Dose-dependent decrease | Normal Volunteers | [11] |

| Heart Rate | 1-40 micrograms/min (cumulative) | Dose-dependent increase | Normal Volunteers | [11] |

| Blood Pressure | Infusion | No significant change | Cardiovascular Surgery Patients | [9] |

| Heart Rate | Infusion | No significant change | Cardiovascular Surgery Patients | [9] |

Table 3: Renal Effects of Recombinant Human ANP

| Parameter | Dosage/Infusion Rate | Effect | Study Population | Reference |

| Urine Output | Infusion | Increase | Cardiovascular Surgery Patients | [9] |

| Creatinine Clearance / GFR | Infusion | Increase | Cardiovascular Surgery Patients | [9] |

| Serum Creatinine | Infusion | Decrease | Cardiovascular Surgery Patients | [9] |

| Urinary Sodium Excretion | 0.4, 2, 10 pmol/min/kg | 35%, 98%, 207% increase vs. placebo | Fluid-loaded Volunteers | [12] |

| Urinary Volume | 0.4, 2, 10 pmol/min/kg | 10%, 20%, 71% increase vs. placebo | Fluid-loaded Volunteers | [12] |

Experimental Protocols

The following sections detail typical methodologies for key experiments involving the administration of recombinant human ANP.

Protocol 1: Intravenous Infusion in Human Subjects

This protocol outlines a general procedure for studying the effects of rhANP in human volunteers or patients.

-

Subject Selection: Participants are selected based on the study's inclusion and exclusion criteria (e.g., healthy volunteers, patients with heart failure). Informed consent is obtained.

-

Baseline Measurements: Prior to infusion, baseline cardiovascular and renal parameters are recorded. This includes blood pressure, heart rate, cardiac output, PCWP (if applicable), and collection of blood and urine samples for baseline electrolyte and hormone levels.

-

Preparation and Administration of rhANP: Lyophilized rhANP is reconstituted in a sterile saline solution. The solution is administered intravenously via an infusion pump at a specified rate (e.g., a constant rate infusion of 0.5 to 5 micrograms/min or a dose-escalation protocol).[13]

-

Monitoring during Infusion: Hemodynamic parameters are continuously monitored throughout the infusion period. Blood and urine samples are collected at regular intervals to measure plasma ANP concentrations, cGMP levels, electrolytes, and markers of renal function.

-

Post-Infusion Monitoring: After the cessation of the infusion, monitoring continues for a specified period to assess the duration of the effects and any potential adverse events.

Workflow for a Typical ANP Infusion Study

Logical Relationships of Cardiovascular Effects

The diverse cardiovascular effects of recombinant human ANP are interconnected, leading to an overall reduction in cardiac workload and blood pressure. The following diagram illustrates these logical relationships.

Pharmacokinetics and Adverse Effects

Recombinant human ANP has a short plasma half-life of approximately 3 to 4.5 minutes, necessitating continuous intravenous infusion to maintain therapeutic levels.[9][13] The primary adverse effect associated with rhANP administration is hypotension, which is a direct consequence of its vasodilatory action.[14] Other potential side effects include dizziness, lightheadedness, and, in some cases, renal dysfunction and electrolyte imbalances.[14]

Conclusion

Recombinant human ANP demonstrates potent and multifaceted cardiovascular effects, primarily driven by its vasodilatory, natriuretic, and diuretic properties.[1][15] These actions lead to a reduction in cardiac preload and afterload, making it a therapeutic option for conditions such as acute decompensated heart failure.[6][16] The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this important cardiac hormone. Future research may focus on developing long-acting ANP analogues or novel delivery systems to overcome the limitations of its short half-life.[15]

References

- 1. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 3. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atrial Natriuretic Peptide ― Old But New Therapeutic in Cardiovascular Diseases ― [jstage.jst.go.jp]

- 5. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Efficacy and Safety of 1-Hour Infusion of Recombinant Human Atrial Natriuretic Peptide in Patients With Acute Decompensated Heart Failure: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human atrial natriuretic peptide treatment for acute heart failure: a systematic review of efficacy and mortality - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cardiovascular and renal effects of carperitide and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-human atrial natriuretic peptide, carperitide, reduces infarct size but not arrhythmias after coronary occlusion/reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-dependent effect of atrial natriuretic peptide on blood pressure, heart rate, and skin blood flow of normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low dose infusion of atrial natriuretic peptide causes salt and water excretion in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of synthetic atrial natriuretic peptides in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are the side effects of Carperitide? [synapse.patsnap.com]

- 15. Atrial natriuretic peptide. An overview of clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Effect of carperitide (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

Carperitide Acetate in Cardiovascular Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a key therapeutic agent in the management of acute decompensated heart failure (ADHF), particularly in Japan.[1] Its multifaceted mechanism of action, centered on the activation of the natriuretic peptide receptor-A (NPR-A) and subsequent elevation of intracellular cyclic guanosine monophosphate (cGMP), offers significant benefits in cardiovascular homeostasis.[2] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and clinical implications of this compound, with a focus on quantitative data from pivotal studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a 28-amino acid peptide that mimics the endogenous hormone ANP, which is secreted by atrial myocytes in response to atrial wall stress.[3] It plays a crucial role in regulating blood volume, blood pressure, and electrolyte balance.[4] By targeting the NPR-A, carperitide initiates a cascade of physiological responses that collectively reduce cardiac preload and afterload, making it a valuable tool in the acute care setting for heart failure.[1]

Mechanism of Action

The primary mechanism of action of this compound involves its binding to the natriuretic peptide receptor-A (NPR-A).[2] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The accumulation of cGMP serves as a second messenger, mediating the diverse physiological effects of carperitide.[2]

Signaling Pathway

The binding of carperitide to NPR-A initiates a well-defined signaling cascade. Increased intracellular cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a range of cellular responses that contribute to improved cardiovascular homeostasis.[2]

Physiological Effects

The downstream effects of cGMP elevation are central to the therapeutic benefits of carperitide:

-

Vasodilation: cGMP-dependent activation of PKG in vascular smooth muscle cells leads to relaxation, resulting in both arterial and venous dilation. This reduces systemic vascular resistance (afterload) and venous return to the heart (preload).[2]

-

Natriuresis and Diuresis: Carperitide enhances sodium and water excretion by the kidneys, further reducing blood volume and cardiac preload.[2]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the release of renin and aldosterone, counteracting the neurohormonal activation that is characteristic of heart failure.[1][5]

Quantitative Data from Clinical and Preclinical Studies

Numerous studies have quantified the hemodynamic and hormonal effects of this compound. The following tables summarize key findings from notable clinical trials.

Table 1: Hemodynamic Effects of Carperitide in Acute Heart Failure

| Parameter | Study | Dosage | Change from Baseline | Significance |

| Pulmonary Capillary Wedge Pressure (PCWP) | Kikuchi et al.[6] | 0.05-0.10 µg/kg/min | ↓ from 21±6 to 11±5 mmHg at 4 hours | p<0.01 |

| Systemic Blood Pressure | Kikuchi et al.[6] | 0.05-0.10 µg/kg/min | No significant change | - |

| Heart Rate | Kikuchi et al.[6] | 0.05-0.10 µg/kg/min | No significant change | - |

| Diastolic Pulmonary Artery Pressure (DPAP) | Nomura et al.[7] | 0.07 ± 0.05 µg/kg/min | ↓ from 17 ± 6 to 11 ± 5 mmHg at 24 hours (in nitrite compound group) | p<0.05 (for nitrite group) |

| Central Venous Pressure (CVP) | Nomura et al.[7] | 0.07 ± 0.05 µg/kg/min | ↓ from 6 ± 4 to 3 ± 3 mmHg at 24 hours (in nitrite compound group) | p<0.05 (for nitrite group) |

Table 2: Hormonal and Renal Effects of Carperitide

| Parameter | Study | Dosage | Change from Baseline/Control | Significance |

| Plasma Aldosterone | Kikuchi et al.[6] | 0.05-0.10 µg/kg/min | ↓ from 148±68 to 56±29 pg/ml | p<0.05 |

| Plasma cGMP | Hata et al. (PROTECT)[8] | 0.01-0.05 µg/kg/min | Significant increase | - |

| Plasma Aldosterone | LASCAR-AHF Trial[9] | 0.02 µg/kg/min | No significant difference vs. standard treatment | - |

| Plasma Renin | LASCAR-AHF Trial[9] | 0.02 µg/kg/min | No significant difference vs. standard treatment | - |

| Cumulative Urine Volume (72h) | LASCAR-AHF Trial[9] | 0.02 µg/kg/min | No significant difference vs. standard treatment | - |

| Estimated Glomerular Filtration Rate (eGFR) | LASCAR-AHF Trial[9] | 0.02 µg/kg/min | Greater decrease (-3.9 mL/min/1.73 m²) vs. standard treatment | 95% CI -7.0 to -0.8 |

Table 3: Clinical Outcomes from Randomized Controlled Trials

| Outcome | Study | Carperitide Group | Control Group | Hazard Ratio (95% CI) / p-value |

| Death or Rehospitalization (18 months) | Hata et al. (PROTECT)[8] | 11.5% | 34.8% | p=0.0359 |

| All-cause Death or HF Hospitalization (2 years) | LASCAR-AHF Trial[9] | 29.5% | 28.0% | 1.26 (0.78-2.06), p=0.827 |

| In-hospital Mortality | Matsue et al.[10] | - | - | OR 2.13 (1.17-3.85), p=0.013 |

Experimental Protocols

The evaluation of carperitide's efficacy and safety has been conducted through a variety of experimental designs, from preclinical animal models to large-scale clinical trials.

Preclinical Evaluation in Animal Models

Animal models are crucial for elucidating the pathophysiology of heart failure and for the initial testing of therapeutic agents like carperitide.[11] Common models include:

-

Ischemia/Reperfusion Injury: Ligation of a coronary artery, followed by reperfusion, is used in small animals like mice and rats to mimic myocardial infarction-induced heart failure.[12]

-

Pressure Overload: Transverse aortic constriction in mice or aortic banding in larger animals induces left ventricular hypertrophy and subsequent heart failure.[12]

-

Tachycardia-Induced Cardiomyopathy: Chronic rapid ventricular pacing in animals such as rabbits and pigs leads to dilated cardiomyopathy.[12]

Clinical Trial Design: The LASCAR-AHF Trial

The Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) trial was a multicenter, open-label, randomized controlled study designed to assess the long-term efficacy of low-dose carperitide in patients with AHF.[2][3]

-

Patient Population: 247 patients hospitalized for AHF.[9]

-

Intervention: Intravenous carperitide (0.02 µg/kg/min) in addition to standard treatment for 72 hours.[3]

-

Control: Standard treatment alone.[3]

-

Primary Endpoint: A composite of all-cause death and heart failure hospitalization within 2 years.[3]

-

Secondary Endpoints: Cumulative urine volume at 72 hours, change in dyspnea, and changes in levels of brain natriuretic peptide, cystatin C, renin, aldosterone, and catecholamines.[9]

Clinical Trial Design: The PROTECT Study

The PROTECT study was a multicenter randomized controlled trial that investigated the effects of low-dose carperitide on the long-term prognosis of patients with ADHF.[8]

-

Patient Population: 49 patients with ADHF.[8]

-

Intervention: Low-dose carperitide (0.01-0.05 µg/kg/min) infused for 72 hours as initial treatment (n=26).[8]

-

Control: Standard medical treatment without carperitide (n=23). Anti-aldosterone drugs were prohibited in both groups.[8]

-

Primary Outcome: Death and rehospitalization during an 18-month follow-up period.[8]

-

Biomarker Assessment: Plasma levels of ANP, cGMP, brain natriuretic peptide, troponin T, and creatinine were measured.[8]

Measurement of cGMP

The quantification of cGMP is a critical experimental procedure to confirm the biochemical efficacy of carperitide.

-

In Vitro Assay: cGMP formation can be measured in vitro using radiolabeled GTP as a substrate for guanylate cyclase. The amount of radioactive cGMP produced is then quantified.[13]

-

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure cGMP levels in plasma or cell lysates.[14] These assays utilize antibodies specific for cGMP in a competitive binding format.

Discussion and Future Directions

These discrepancies may be attributable to differences in patient populations, carperitide dosing regimens, and the underlying standard of care. Future research should focus on identifying patient subgroups who are most likely to benefit from carperitide therapy. Additionally, further investigation into the optimal dosing and duration of carperitide infusion is warranted to maximize its therapeutic potential while minimizing adverse effects such as hypotension.[10]

Conclusion

This compound remains a valuable pharmacological tool in the management of acute heart failure, primarily through its well-defined mechanism of cGMP-mediated vasodilation, natriuresis, and RAAS inhibition. This technical guide has provided a detailed overview of its core pharmacology, supported by quantitative data and outlines of key experimental protocols. A thorough understanding of its mechanism and the nuances of its clinical application is essential for researchers and drug development professionals working to advance the treatment of cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Rationale and Design of Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rationale and Design of Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) | Semantic Scholar [semanticscholar.org]

- 7. Animal models of heart failure with preserved ejection fraction (HFpEF): from metabolic pathobiology to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of low-dose administration of carperitide for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Cellular Targets of Carperitide Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract